molecular formula C6H5ClN2O3 B3420383 6-chloro-1-methyl-3-nitro-1,2-dihydropyridin-2-one CAS No. 186413-78-5

6-chloro-1-methyl-3-nitro-1,2-dihydropyridin-2-one

Cat. No.: B3420383
CAS No.: 186413-78-5
M. Wt: 188.57 g/mol
InChI Key: PQHOLDMWUYSSBO-UHFFFAOYSA-N
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Description

6-chloro-1-methyl-3-nitro-1,2-dihydropyridin-2-one is a heterocyclic compound with the molecular formula C6H5ClN2O3 It is characterized by the presence of a chlorine atom at the 6th position, a methyl group at the 1st position, and a nitro group at the 3rd position on a dihydropyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-1-methyl-3-nitro-1,2-dihydropyridin-2-one typically involves the nitration of 6-chloro-1-methyl-1,2-dihydropyridin-2-one. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 3rd position.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the nitration process. Additionally, purification steps, such as recrystallization or chromatography, are necessary to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-chloro-1-methyl-3-nitro-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, where the dihydropyridinone ring is oxidized to form pyridinone derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 6-chloro-1-methyl-3-amino-1,2-dihydropyridin-2-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Pyridinone derivatives.

Scientific Research Applications

6-chloro-1-methyl-3-nitro-1,2-dihydropyridin-2-one has several scientific research applications:

    Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Chemical Biology: It is utilized in the study of enzyme mechanisms and as a probe for biological systems.

    Industrial Chemistry: The compound is employed in the synthesis of agrochemicals and other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of 6-chloro-1-methyl-3-nitro-1,2-dihydropyridin-2-one depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine and methyl groups contribute to the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

6-chloro-1-methyl-3-nitro-1,2-dihydropyridin-2-one can be compared with other nitro-substituted dihydropyridinones and chlorinated heterocycles:

    6-chloro-1-methyl-3-nitropyridin-2-one: Similar structure but lacks the dihydro component, leading to different reactivity and applications.

    6-chloro-3-nitro-1,2-dihydropyridin-2-one: Lacks the methyl group, which affects its chemical properties and biological activity.

    1-methyl-3-nitro-1,2-dihydropyridin-2-one: Lacks the chlorine atom, resulting in different substitution patterns and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

6-chloro-1-methyl-3-nitropyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O3/c1-8-5(7)3-2-4(6(8)10)9(11)12/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQHOLDMWUYSSBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=C(C1=O)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186413-78-5
Record name 6-chloro-1-methyl-3-nitro-1,2-dihydropyridin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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